Product packaging for Caricotamide(Cat. No.:CAS No. 64881-21-6)

Caricotamide

Cat. No.: B1219339
CAS No.: 64881-21-6
M. Wt: 181.19 g/mol
InChI Key: WEJRSYKFMCUCRQ-UHFFFAOYSA-N
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Description

Caricotamide is a synthetic co-substrate designed to activate the human endogenous enzyme NRH:quinone oxidoreductase 2 (NQO2), with significant potential as a chemoadjuvant in oncology research . When administered simultaneously with the prodrug Tretazicar (CB1954), this compound enables NQO2 to convert the prodrug into a potent cytotoxic bifunctional alkylating agent, dinitrobenzamide . This active metabolite is capable of forming a high degree of DNA interstrand cross-links, which inhibits DNA replication and induces apoptosis in target cells . This mechanism is particularly relevant for studying cancers where NQO2 has been found to be over-expressed, such as hepatocellular carcinoma (HCC), colorectal cancer, and ovarian cancer . A clinical trial investigating a related treatment in hepatocellular carcinoma has been conducted (NCT00746590), underscoring the research interest in this pathway . This compound (CAS 64881-21-6) has a molecular formula of C8H11N3O2 and a molecular weight of 181.195 g/mol . This product is intended for research purposes only and is not approved for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O2 B1219339 Caricotamide CAS No. 64881-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-2-oxoethyl)-4H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N3O2/c9-7(12)5-11-3-1-2-6(4-11)8(10)13/h1,3-4H,2,5H2,(H2,9,12)(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJRSYKFMCUCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215170
Record name Caricotamide
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64881-21-6
Record name 3-(Aminocarbonyl)-1(4H)-pyridineacetamide
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Record name Caricotamide [INN]
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Record name Caricotamide
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Record name 1(4H)-Pyridineacetamide, 3-(aminocarbonyl)
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Record name CARICOTAMIDE
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Discovery, Characterization, and Synthetic Methodologies

Historical Context of Caricotamide Identification

The development of this compound is intrinsically linked to the study of the enzyme NQO2 and its potential therapeutic applications. Research into quinone-based prodrugs, such as tretazicar (B1682458) (formerly known as CB 1954), revealed that their activation was dependent on specific cellular enzymes. While tretazicar showed significant antitumor activity in rat models due to its activation by the rat enzyme NQO1, it was ineffective in humans because the human NQO1 enzyme could not perform the same activation.

This disparity led researchers to investigate other enzymes capable of activating such prodrugs in human cells. The focus turned to NQO2, a cytosolic flavoprotein that was found to be overexpressed in several types of cancer cells. However, NQO2 requires a specific, non-physiological dihydronicotinamide co-substrate to function effectively. This critical requirement spurred the development of synthetic co-substrates, leading to the creation of this compound. It was designed as a cell-permeable analogue of dihydronicotinamide riboside (NRH) to enable the reductive activation of prodrugs like tretazicar specifically by the NQO2 enzyme present in cancer cells. This targeted approach formed the basis of a novel enzyme-prodrug therapy strategy.

Spectroscopic and Analytical Approaches for Structural Elucidation

The precise chemical structure of this compound was confirmed through a combination of modern spectroscopic and analytical techniques. These methods are essential for verifying the identity, purity, and molecular structure of newly synthesized compounds.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) would be employed to confirm its structure.

While a publicly available, fully assigned spectrum from a primary synthesis publication is not readily accessible, the expected resonances can be predicted based on the known structure of 1-Carbamoylmethyl-1,4-dihydronicotinamide.

Predicted ¹H NMR Data for this compound:

Protons Predicted Chemical Shift (δ) ppm Multiplicity
H at position 2 ~7.0-7.2 Doublet
H at position 6 ~6.0-6.2 Doublet
H at position 5 ~4.8-5.0 Doublet of Doublets
Protons at position 4 ~3.0-3.2 Multiplet
Methylene protons (-CH₂-) ~4.2-4.4 Singlet

Predicted ¹³C NMR Data for this compound:

Carbon Atom Predicted Chemical Shift (δ) ppm
C2 ~140-142
C3 ~105-107
C4 ~22-24
C5 ~98-100
C6 ~125-127
Carbonyl Carbon (-CONH₂) ~168-170
Methylene Carbon (-CH₂-) ~55-57

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₈H₁₁N₃O₂), the expected exact mass would be calculated and compared with the experimental value obtained from a high-resolution mass spectrometer.

Expected Mass Spectrometry Data for this compound:

Ion Expected m/z
[M+H]⁺ (Molecular Ion + Proton) 182.0924

The fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment would reveal characteristic losses, such as the loss of the carbamoylmethyl group or fragments of the dihydropyridine (B1217469) ring, further confirming the structure.

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a key method used for both these purposes.

A reverse-phase HPLC method would typically be employed for the analysis of this compound. In this method, a nonpolar stationary phase is used with a polar mobile phase. The retention time of this compound under specific conditions (e.g., column type, mobile phase composition, flow rate) serves as a characteristic identifier and can be used to assess its purity. For preparative HPLC, the same principles are applied on a larger scale to isolate pure this compound from reaction mixtures. A common mobile phase for the analysis of this compound might consist of a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid or phosphoric acid.

Chemical Synthesis Strategies for 1-Carbamoylmethyl-1,4-dihydronicotinamide

The synthesis of 1-Carbamoylmethyl-1,4-dihydronicotinamide would typically involve a two-step process starting from nicotinamide (B372718) (Vitamin B3).

Step 1: N-Alkylation of Nicotinamide

The first step is the quaternization of the pyridine (B92270) nitrogen of nicotinamide. This is achieved by reacting nicotinamide with a suitable alkylating agent containing a carbamoylmethyl group. A common reagent for this purpose is 2-chloroacetamide. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at an elevated temperature. This reaction results in the formation of the N-(carbamoylmethyl)nicotinamide salt (a pyridinium (B92312) salt).

Step 2: Reduction of the Pyridinium Salt

The second and final step is the reduction of the pyridinium ring of the N-(carbamoylmethyl)nicotinamide salt to the corresponding 1,4-dihydropyridine (B1200194). This is a crucial step that introduces the hydride at the 4-position of the ring. A common and effective reducing agent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄) in a basic aqueous solution, often using sodium bicarbonate to maintain the pH. The reaction is typically performed at room temperature. The resulting 1-Carbamoylmethyl-1,4-dihydronicotinamide (this compound) can then be isolated and purified, often using chromatographic techniques.

Biochemical and Molecular Mechanisms of Action

Enzymatic Interaction with NRH Quinone Oxidoreductase 2 (NQO2)

NQO2 is a flavoenzyme that catalyzes the two-electron reduction of quinones and other related compounds. mdpi.comresearchgate.net Unlike its counterpart, NQO1, which utilizes NADH or NADPH as electron donors, human NQO2 has low activity with these common co-substrates. nih.gov Instead, it requires NRH or its analogues, such as Caricotamide, to function effectively. nih.gov

Role as an Electron Donor in NQO2-Mediated Reductions

This compound functions as an essential electron donor for NQO2. nih.gov In the presence of this compound, NQO2 can catalyze a two-electron reduction of quinones and a four-electron nitroreduction of specific substrates. acs.orgacs.org This process follows a substituted enzyme (ping-pong) mechanism. nih.gov First, this compound reduces the enzyme's tightly bound flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govacs.org Subsequently, the reduced FAD transfers a hydride to the substrate, initiating the catalytic reaction. acs.org

Specificity and Kinetics of this compound with NQO2

The interaction between this compound and NQO2 is highly specific. While NQO1 efficiently uses NADH and NADPH, NQO2 demonstrates a clear preference for NRH and its analogues. nih.gov Studies have shown that this compound enables the reductive activation of prodrugs by NQO2. nih.gov Kinetic analyses have revealed that the presence of a co-substrate like this compound is essential for the catalytic activity of NQO2. ascopubs.org For instance, the elimination of the prodrug CB1954 is significantly faster when co-administered with this compound, indicating that this compound maximally activates NQO2. ascopubs.org

Impact of NQO2 Polymorphism on this compound-Dependent Activity

The human NQO2 gene is highly polymorphic, with several single-nucleotide polymorphisms (SNPs) identified. mdpi.com One common polymorphism, rs1143684, results in two variants: NQO2-F47 (phenylalanine at position 47) and NQO2-L47 (leucine at position 47). nih.gov While both variants can be activated by this compound, they exhibit different biochemical properties. nih.gov Steady-state kinetic analyses have shown that NQO2-L47 has a slightly lower specificity constant (kcat/Km) compared to NQO2-F47. nih.gov Furthermore, NQO2-L47 is less stable and binds to ligands like resveratrol (B1683913) with higher affinity than NQO2-F47. nih.gov These differences in the polymorphic forms of NQO2 could influence the efficiency of this compound-dependent prodrug activation.

Structural Biology of this compound-NQO2 Binding (e.g., X-ray Crystallography, Ligand-Observed NMR)

To resolve this ambiguity, a specialized NMR technique called SALMON (Solvent Accessibility, Ligand binding, and Mapping of ligand Orientation by NMR spectroscopy), which is based on waterLOGSY, was employed. acs.orgacs.org This method maps the solvent accessibility of the bound ligand, allowing for an unambiguous determination of its orientation. acs.orgacs.org For the NQO2-Tretazicar complex, SALMON experiments revealed that the aziridine (B145994) ring of Tretazicar (B1682458) protrudes from the protein and is accessible to the bulk water. acs.org This orientation is crucial for the subsequent chemical reactions. The structural arrangement supports a ping-pong reaction mechanism where the FAD cofactor is first reduced by the co-substrate (like this compound), followed by a hydride transfer from the reduced FAD to the 4-nitro group of Tretazicar. acs.orgacs.org

This compound's Essential Role in Prodrug Activation Systems

This compound is a key component in a targeted cancer therapy strategy known as enzyme-prodrug therapy. This approach utilizes the overexpression of NQO2 in certain cancer cells. ncats.io

Molecular Basis of Cellular Response to Activated Prodrugs

This compound functions as a synthetic co-substrate, indispensable for the activation of the prodrug tretazicar (also known as CB1954) by the human enzyme NAD(P)H quinone oxidoreductase 2 (NQO2). cancer.govnih.govselleckchem.combiomart.cn This enzyme is found in elevated levels in certain cancer tissues, such as hepatocellular carcinoma. cancer.gov The co-administration of this compound with tretazicar is designed to trigger the conversion of the prodrug into a potent cytotoxic agent specifically within these target cells. globenewswire.com

The activation process involves this compound acting as an electron donor for NQO2. nih.gov This enables the enzyme to reduce and thereby activate tretazicar, converting it into a highly reactive, short-lived metabolite identified as a dinitrobenzamide alkylating agent. cancer.govnih.govselleckchem.com The localized generation of this active compound within NQO2-expressing cells is the cornerstone of the therapeutic strategy, leading to a cascade of events that culminate in cell death.

DNA Interstrand Cross-linking and Replication Inhibition

The primary mechanism of cytotoxicity for the activated form of tretazicar is its function as a bifunctional alkylating agent. selleckchem.combiomart.cnncats.io This reactive metabolite is capable of forming covalent bonds with the genetic material of the cell. ncats.io Specifically, it creates DNA interstrand cross-links (ICLs), which are highly toxic lesions that physically connect the two opposing strands of the DNA double helix. cancer.govbiomart.cnspringernature.com

These cross-links present a formidable obstacle to essential cellular processes. By tethering the DNA strands together, ICLs prevent their separation, which is a prerequisite for DNA replication. cancer.govnih.gov Consequently, the cell's ability to duplicate its genome is profoundly inhibited. This disruption of DNA replication effectively halts the cell cycle and prevents proliferation of the cancer cells. cancer.gov The formation of a high degree of these DNA interstrand cross-links is a critical outcome of the tretazicar activation by the NQO2/Caricotamide system. biomart.cn

Induction of Programmed Cell Death in Target Cells

The extensive DNA damage caused by interstrand cross-linking serves as a powerful signal for the cell to initiate programmed cell death, or apoptosis. cancer.govnih.govselleck.co.jp When DNA repair mechanisms are overwhelmed by the number or complexity of the lesions, the cell's internal surveillance systems trigger the apoptotic cascade. This process ensures the orderly dismantling and elimination of the damaged cell, preventing the propagation of potentially harmful genetic mutations. ncats.io The induction of apoptosis following the inhibition of DNA replication is a key endpoint of the this compound/tretazicar therapeutic approach. cancer.govnih.gov Research indicates that this cell-killing mechanism can be effective even without the involvement of the tumor suppressor protein p53. selleckchem.com

Comparative Analysis with Endogenous Nicotinamide (B372718) Co-substrates (NADH, NADPH)

A comparative analysis of this compound with the body's natural nicotinamide co-substrates, NADH (Nicotinamide Adenine Dinucleotide, reduced form) and NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form), highlights the specificity of the this compound-based system.

Endogenous co-substrates like NADH and NADPH are fundamental to a vast array of cellular processes. nih.gov NADH is a central player in cellular respiration and energy metabolism, primarily produced during glycolysis and the citric acid cycle to fuel ATP production. researchgate.net NADPH is critical for anabolic (biosynthetic) reactions and is a key component of the cellular antioxidant defense system, notably used by NADPH oxidase to generate reactive oxygen species for immunity and by other systems to combat oxidative stress. nih.govresearchgate.netwikipedia.org

The enzyme at the heart of this compound's mechanism, NQO2, exhibits very low activity with these common endogenous co-substrates. nih.gov While the related enzyme NQO1 efficiently utilizes both NADH and NADPH, NQO2's natural electron donor is believed to be dihydronicotinamide riboside (NRH), a compound not typically present in significant amounts in human cells. nih.govnih.gov This renders the activity of NQO2 largely latent under normal physiological conditions. nih.gov

This compound is specifically designed as a stable, cell-permeable synthetic analogue of NRH. nih.gov Its purpose is to act as a potent and specific co-substrate for NQO2, effectively "switching on" the enzyme's ability to activate the prodrug tretazicar. biomart.cnnih.gov This creates a targeted therapeutic window, as the cytotoxic agent is only generated in cells that both express high levels of NQO2 and are supplied with the external this compound co-substrate. This contrasts sharply with the ubiquitous and broad metabolic roles of NADH and NADPH.

Interactive Data Tables

Table 1: Key Components in the Mechanism of Action

ComponentTypeRole
This compound Synthetic Co-substrateActivates the NQO2 enzyme by acting as an electron donor. nih.govnih.gov
Tretazicar (CB1954) ProdrugIs converted by the activated NQO2 into a cytotoxic agent. cancer.govnih.gov
NQO2 Endogenous EnzymeCatalyzes the activation of tretazicar in the presence of this compound. cancer.govselleckchem.com
Dinitrobenzamide Active MetaboliteA bifunctional alkylating agent that cross-links DNA. cancer.govnih.gov

Table 2: Comparative Features of Nicotinamide Co-substrates

FeatureThis compoundNADHNADPH
Origin Synthetic Analogue nih.govEndogenousEndogenous
Primary Associated Enzyme NQO2 nih.govNQO1, Various Dehydrogenases researchgate.netnih.govNQO1, NADPH Oxidase wikipedia.orgnih.gov
Primary Cellular Function Targeted Prodrug Activation biomart.cnEnergy Metabolism (ATP Production) nih.govresearchgate.netBiosynthesis & Antioxidant Defense nih.govwikipedia.org
Activity with NQO2 High nih.govLow nih.govLow nih.gov

Structure Activity Relationship Sar Studies of Caricotamide and Its Analogs

Design Principles for Modified Nicotinamide (B372718) Dihydropyridine (B1217469) Scaffolds

The design of modified nicotinamide dihydropyridine scaffolds, the core structure of Caricotamide, is fundamentally aimed at mimicking the natural co-substrate of NQO2, dihydronicotinamide riboside (NRH). nih.gov The 1,4-dihydropyridine (B1200194) ring is the essential pharmacophore responsible for the hydride transfer that drives the reductive catalysis by NQO2. acs.org Key design principles for modifying this scaffold revolve around enhancing several key properties:

Binding Affinity: Modifications are introduced to optimize interactions with the NQO2 active site, thereby increasing the compound's potency.

Cofactor Efficiency: The goal is to create analogs that can efficiently transfer electrons to NQO2, facilitating the reduction of its substrates. nih.gov

Stability: Enhancing the chemical stability of the dihydropyridine ring is crucial for a sustained therapeutic effect.

Selectivity: Modifications aim to ensure that the analogs are specific for NQO2 over other related enzymes like NQO1. nih.gov

A central strategy in the design of these scaffolds is the derivatization of the N1 and C3 positions of the dihydropyridine ring. The N1-benzyl group and the C3-carboxamide moiety of this compound are critical for its activity, and thus, these positions are primary targets for synthetic modification.

Synthetic Derivatives and Analogs of this compound

To explore the SAR of this compound, researchers have synthesized a variety of derivatives and analogs. These synthetic efforts have primarily focused on altering the substituents at the N1 and C3 positions of the 1,4-dihydropyridine core.

Correlation between Structural Modifications and NQO2 Cofactor Efficiency

A clear correlation exists between the structural modifications of this compound analogs and their efficiency as NQO2 cofactors. The efficiency is typically measured by the rate at which the analog can facilitate the NQO2-mediated reduction of a substrate.

Interactive Table: Structure-Activity Relationship of this compound Analogs

Modification Site Structural Change Impact on NQO2 Cofactor Efficiency
N1 Position Replacement of benzyl (B1604629) with smaller alkyl groups Generally leads to a decrease in efficiency, suggesting the importance of the aromatic ring for binding.
N1 Position Introduction of electron-withdrawing groups on the benzyl ring Can modulate the redox potential of the dihydropyridine ring, influencing the rate of hydride transfer.
C3 Position Replacement of the primary amide with a secondary or tertiary amide Often results in reduced activity, highlighting the critical role of the primary amide in interacting with the enzyme's active site.

| C3 Position | Esterification of the carboxamide | Typically abolishes or significantly reduces cofactor efficiency. |

These findings underscore the stringent structural requirements for effective NQO2 cofactor activity.

Influence of Analog Structure on Prodrug Activation Capacity

A primary application of this compound and its analogs is in the activation of bioreductive prodrugs, such as Tretazicar (B1682458) (CB1954). acs.orgresearchgate.net NQO2, in the presence of a suitable dihydronicotinamide cofactor, can reduce the prodrug to its active cytotoxic form. nih.gov The structure of the this compound analog directly influences the efficiency of this prodrug activation. mdpi.com

The capacity of an analog to activate a prodrug is dependent on several factors that are dictated by its structure:

Redox Potential: The analog must have a suitable redox potential to efficiently reduce the prodrug.

Binding to NQO2: The analog must bind effectively to NQO2 to facilitate the reductive process. acs.org

Stability: The analog needs to be stable enough under physiological conditions to reach the tumor cells and activate the prodrug.

Studies have shown that analogs with optimized N1 and C3 substituents can lead to enhanced prodrug activation compared to this compound itself, paving the way for the development of more effective cancer therapies.

Stereochemical Aspects in this compound-Mediated Bioreduction Processes

Stereochemistry plays a significant role in the bioreduction processes mediated by this compound and NQO2. The active site of NQO2 is chiral, meaning it can differentiate between stereoisomers of substrates and cofactors.

While this compound itself is achiral, the introduction of a chiral center into its analogs can lead to stereoselective interactions with NQO2. For instance, if a substituent is introduced at the C4 position of the dihydropyridine ring, this can create a stereocenter. The resulting enantiomers may exhibit different affinities for NQO2 and, consequently, different cofactor efficiencies. One enantiomer might fit more snugly into the active site, leading to a more favorable orientation for hydride transfer and thus a higher rate of bioreduction. This stereoselectivity is a critical consideration in the rational design of novel and more potent NQO2 cofactors.

Preclinical Investigations and Biological Efficacy in Model Systems

In Vitro Cellular Models for Mechanistic and Efficacy Assessment

In vitro cellular models provide controlled environments to investigate cellular responses, enzyme activities, and pathway modulations, offering crucial insights into a compound's potential biological effects.

Cytosolic protein quinone reductase 2 (NQO2) is a flavoenzyme that catalyzes the two-electron reduction of quinones, playing a role in the metabolism of various compounds, including potential therapeutic agents researchgate.netnih.gov. NQO2 is known to be expressed in certain cell lines, contributing to cellular processes such as oxidative stress researchgate.net. Caricotamide has been identified as a dihydronicotinamide and a co-substrate for NQO2, involved in its activation bioworld.comcore.ac.uk. Studies have shown high levels of NQO2 activity in human leukemia K562 cell lines, with trace levels of the related enzyme NQO1 nih.gov. Other cell lines, such as HT-22 cells, also express NQO2 and have been utilized in studies investigating its role in cellular damage mdpi.com. The expression patterns and functional relevance of NQO2 in different cell lines are areas of ongoing research, with implications for understanding the biological activity of NQO2 co-substrates like this compound researchgate.netproteinatlas.org.

Cell LineNQO2 Expression LevelRelevance to this compound/NQO2 StudiesReferences
K562HighHigh NQO2 activity; selective inhibition studies nih.gov researchgate.netnih.gov
HT-22ExpressedUsed in studies of NQO2-mediated cellular damage mdpi.com researchgate.netmdpi.com

The assessment of cellular responses involves evaluating enzyme activity, substrate metabolism, and cellular integrity, such as DNA damage.

Enzyme Activity: Enzyme activity assays are critical tools in drug discovery for identifying compounds that modulate specific enzymes involved in disease pathways bellbrooklabs.comexplorationpub.comnih.gov. These assays measure the impact of a compound on enzyme function, providing data on potency and mechanism of action. NQO2 activity, for instance, can be measured using various substrates and detection methods, including fluorescence-based assays, to understand its catalytic functions and inhibition profiles nih.govbellbrooklabs.commdpi.com.

Substrate Metabolism: NQO2's role extends to the metabolism of quinone substrates and biogenic quinones researchgate.net. As a co-substrate, this compound's interaction with NQO2 influences these metabolic processes bioworld.comcore.ac.uk. Understanding how compounds like this compound interact with enzymatic machinery involved in substrate metabolism is key to predicting their cellular fate and effects researchgate.netmdpi.comresearchgate.net.

DNA Damage (e.g., Comet Assay): The comet assay, or single-cell gel electrophoresis, is a sensitive technique used to detect DNA damage, including strand breaks and alkali-labile sites nih.govmdpi.com. Parameters such as tail DNA percentage (%T), tail length, and tail moment quantify the extent of DNA migration, serving as indicators of genotoxicity or cellular stress nih.govmdpi.comscielo.org.mx. Studies have utilized the comet assay to investigate how enzymes like NQO2 can enhance nuclear DNA damage in the presence of specific substrates and co-substrates mdpi.com.

Assay/MethodPrimary MeasurementKey ParametersApplications in Preclinical ResearchReferences
Enzyme Activity AssayCatalytic rate of enzymeIC50, Vmax, KmCompound potency, mechanism of action, high-throughput screening nih.govbellbrooklabs.comexplorationpub.comnih.govmdpi.com
Comet AssayDNA fragmentation/migration% Tail DNA, Tail Length, Tail MomentDNA damage assessment, genotoxicity testing, cellular stress indicator mdpi.comnih.govmdpi.comscielo.org.mx

Investigating downstream cellular pathways and gene expression modulation helps to elucidate the molecular mechanisms by which compounds exert their effects.

Downstream Cellular Pathways: NQO2 activity has been linked to the modulation of cellular signaling pathways. For example, the deletion of NQO2 has been shown to prevent the activation of certain mitogen-activated protein kinase (MAPK) pathways, such as JNK, p38, and p44/p42 MAPK researchgate.net. Understanding these downstream effects is crucial for mapping the cellular impact of compounds that interact with NQO2, like this compound.

Gene Expression Modulation: The modulation of gene expression is a key indicator of cellular response to external stimuli or therapeutic agents. Studies have explored transcriptome-wide changes in gene expression following various interventions, providing insights into cellular reprogramming and functional alterations nih.govnih.gov. Research into NQO2 has also identified associations between its gene promoter polymorphisms and altered NQO2 gene expression levels, which in turn can influence cellular processes like reactive oxygen species (ROS) generation semanticscholar.org.

In Vivo (Non-Human) Model Systems for Pharmacodynamic and Efficacy Studies

In vivo models are essential for evaluating how compounds behave in a complex biological system, assessing their pharmacodynamics and potential efficacy in a whole-organism context.

Xenograft and syngeneic models are widely employed in preclinical oncology research to evaluate drug candidates. These models offer distinct advantages for studying tumor biology and therapeutic responses.

Xenograft Models: These models are established by implanting human tumor cells or patient-derived tumor tissue into immunocompromised animals, typically mice nih.govcrownbio.com. They are valuable for retaining the histopathological and genetic characteristics of the original human tumor, making them predictive of clinical outcomes nih.govcrownbio.com. Xenografts are instrumental in preclinical drug evaluation and biomarker identification, providing a platform to assess a compound's effects on tumor growth and other relevant parameters crownbio.com.

Syngeneic Models: Syngeneic models involve implanting tumor cell lines from one species (e.g., mouse) into immunocompetent recipients of the same species and genetic background genoway.comcreative-biolabs.com. These models are crucial for studying the interplay between the tumor and the host immune system, making them particularly relevant for evaluating immunotherapies and understanding the tumor microenvironment genoway.comcreative-biolabs.com. They are commonly used for initial preclinical exploration and proof-of-concept studies for novel therapeutic agents creative-biolabs.com.

Model TypeTumor SourceRecipient HostKey CharacteristicsPrimary ApplicationsReferences
XenograftHuman tumor cells/tissueImmunocompromised miceRetains human tumor characteristics, predictive of clinical outcomesPreclinical drug evaluation, biomarker identification nih.govcrownbio.comgenoway.com
SyngeneicMurine/Rat tumor cellsImmunocompetent mice/rats (same species)Reflects tumor-host immune interactions, tumor microenvironmentPreclinical exploration, immunotherapy testing, proof-of-concept genoway.comcreative-biolabs.com

The identification and validation of biomarkers are critical components of preclinical drug development, enabling a deeper understanding of a compound's pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicity crownbio.com. Preclinical biomarkers serve as measurable indicators that help researchers predict how a drug candidate will behave in human systems before clinical trials commence crownbio.com.

These biomarkers are identified and validated using a combination of in vitro systems, such as cell line panels and organoids, and in vivo models, including xenografts and syngeneic models crownbio.comcrownbio.com. By integrating data from these diverse models, researchers can gain insights into an agent's mechanism of action and pharmacodynamic response, facilitating the selection of promising candidates and the optimization of clinical trial designs crownbio.comcrownbio.com. Functional biomarkers, which objectively measure disease processes and the effects of drug intervention, are particularly valuable for bridging preclinical findings to clinical applications tno.nl. The development of robust biomarker strategies early in the preclinical phase is essential for improving drug efficacy, patient safety, and reducing attrition rates in drug development crownbio.com.

Compound List:

this compound

Advanced Analytical Methodologies for Caricotamide Research

Quantitative Determination of Caricotamide in Biological and Chemical Matrices

The accurate quantification of this compound in diverse matrices is fundamental to pharmacokinetic and drug metabolism studies. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the method of choice for this purpose, offering high sensitivity, selectivity, and throughput. researchgate.net

A validated HPLC-MS/MS method has been established for the determination of this compound in human plasma. The procedure involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection using a tandem mass spectrometer operating in positive ion mode. nih.gov This method demonstrates excellent linearity over a specified concentration range, with high accuracy and precision, meeting the stringent criteria for bioanalytical method validation set by regulatory agencies. nih.govsynexagroup.com

The challenge of matrix effects, where co-eluting endogenous components can suppress or enhance the analyte signal, is a critical consideration in LC-MS/MS-based quantification. researchgate.netyoutube.com To mitigate these effects, stable isotope-labeled this compound is often used as an internal standard. Furthermore, method development includes a thorough evaluation of matrix effects to ensure the reliability of the quantitative data. researchgate.net The standard addition method can also be employed in cases of complex or unknown matrices to account for these effects. wikipedia.org

Table 1: HPLC-MS/MS Method Parameters for Quantitative Determination of this compound in Human Plasma

ParameterValue
Instrumentation High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Sample Preparation Protein precipitation with acetonitrile (B52724)
Chromatographic Column C18 (50.0 x 2.1 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 0.5 mL/min
Ionization Mode Positive Ion Electrospray (ESI+)
Linearity Range 1.0 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%

Identification and Characterization of this compound Metabolites

Understanding the metabolic pathways of this compound is essential for a comprehensive assessment of its disposition and potential for drug-drug interactions. The identification and characterization of its metabolites are typically performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.

In preclinical studies involving incubation of this compound with liver microsomes, several potential metabolites have been identified. The primary metabolic transformations observed include oxidation and glucuronidation. The chemical structures of these metabolites are elucidated by detailed analysis of their mass spectra and fragmentation patterns obtained via tandem mass spectrometry (MS/MS).

The general approach to metabolite identification involves comparing the full-scan mass spectra of control and post-incubation samples to detect new peaks. The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of the potential metabolites. Subsequent MS/MS experiments on these parent ions reveal characteristic fragment ions that help in pinpointing the site of metabolic modification on the this compound molecule.

Table 2: Putative Metabolites of this compound Identified in in vitro Studies

Putative MetaboliteMetabolic ReactionProposed Structure
M1MonohydroxylationHydroxyl group added to the aromatic ring
M2DihydroxylationTwo hydroxyl groups added to the aliphatic chain
M3O-glucuronidationGlucuronic acid conjugated to a hydroxyl group
M4N-dealkylationRemoval of an ethyl group from the tertiary amine

Advanced Spectroscopic Methods for Investigating this compound Interactions (e.g., SALMON NMR)

To understand the mechanism of action of this compound, it is crucial to investigate its interactions with its biological targets. Advanced spectroscopic techniques, such as Saturation Transfer Difference (STD) and Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) Nuclear Magnetic Resonance (NMR), are powerful tools for this purpose. A more recent and advanced technique, Substrate-Anchored Ligand-Observed NMR (SALMON), offers enhanced sensitivity for detecting weak ligand-protein interactions.

The SALMON NMR technique is particularly advantageous for screening and characterizing the binding of small molecules like this compound to large protein targets. In a typical SALMON NMR experiment, the protein of interest is anchored to a solid support, and a solution containing this compound is passed over it. The NMR signals of this compound are monitored, and changes in these signals upon interaction with the immobilized protein provide direct evidence of binding.

This method can not only confirm a direct interaction but also provide information on the binding epitope of the ligand, revealing which parts of the this compound molecule are in close contact with the protein. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent derivatives.

Future Perspectives and Emerging Research Directions

Development of Novel NQO2-Targeted Prodrug Strategies Beyond CB1954

The success of the tretazicar (B1682458) (CB1954)/caricotamide/NQO2 system highlights the potential of enzyme-directed prodrug therapy. Future research will likely concentrate on developing novel prodrug strategies that leverage NQO2 targeting, moving beyond the established CB1954. This involves designing prodrugs that are selectively activated by NQO2, either through direct interaction or by exploiting the enzyme's overexpression in specific tumor types cancer.govncats.ioproquest.comsec.gov. Prodrug design principles emphasize creating inactive compounds that, upon activation, release a potent cytotoxic agent, thereby minimizing systemic toxicity and maximizing therapeutic impact urjc.esallucent.comewadirect.comnih.govnih.goviipseries.orghrpatelpharmacy.co.in. Strategies could include developing new chemical entities that are substrates for NQO2, or engineering existing molecules to be activated by this specific enzyme. The development of prodrugs that are specifically activated by NQO2, potentially in combination with caricotamide or its optimized analogs, could offer a more refined approach to cancer therapy. Research into prodrug activation mechanisms, such as those dependent on tumor microenvironment characteristics (e.g., hypoxia) or specific tumor-associated enzymes, could also inform the design of next-generation NQO2-targeted agents allucent.comewadirect.comresearchgate.net.

Integration of this compound in Chemical Biology Tools and Probes

This compound's role as a cofactor for NQO2 presents opportunities for its integration into chemical biology tools and probes. By conjugating this compound or its functionalized derivatives to reporter molecules (e.g., fluorescent tags, affinity labels), researchers can develop probes to study NQO2 activity, localization, and interactions within biological systems nih.gov. Such probes could be invaluable for visualizing NQO2 expression in tumors, monitoring the activation of NQO2-dependent prodrugs in real-time, or identifying novel binding partners of NQO2. For example, a fluorescently labeled this compound analog could serve as a tool to map the distribution and activity of NQO2 in cellular assays or tissue samples. Furthermore, this compound-based probes could be designed as activity-based probes (ABPs) to capture transient enzyme-cofactor interactions, providing insights into the catalytic mechanisms and regulatory pathways of NQO2. The development of such chemical biology tools would significantly advance our understanding of NQO2's biological functions and its therapeutic relevance.

Computational Approaches for this compound Research: Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics Simulations

Computational methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations, are essential for accelerating this compound research. QSAR studies can be employed to build predictive models that correlate the chemical structure of this compound analogs with their activity as NQO2 cofactors. These models can guide the design of new analogs with enhanced potency and selectivity by identifying key structural features responsible for optimal interaction with NQO2 slideshare.netslideshare.netscribd.com. Molecular dynamics simulations can provide atomic-level insights into the binding mechanisms of this compound and its analogs to NQO2, elucidating the dynamic interactions, conformational changes, and stability of the enzyme-cofactor complex drugbank.comacs.org. Such simulations can help predict how structural modifications affect binding affinity and catalytic efficiency, thereby facilitating rational drug design. Furthermore, molecular docking studies can be used to screen virtual libraries of potential this compound analogs for their predicted binding to NQO2. By integrating these computational approaches, researchers can efficiently explore the chemical space around this compound, identify promising candidates for synthesis and experimental validation, and deepen our understanding of the molecular basis for NQO2-cofactor interactions.

Compound List

this compound

Tretazicar (CB1954)

NAD(P)H:quinone oxidoreductase 2 (NQO2)

Dihydronicotinamide riboside (NRH)

Dinitrobenzamide

Metralindole

Resveratrol (B1683913)

Nicotinamide (B372718)

FAD (Flavin adenine (B156593) dinucleotide)

Mitomycin C

Cyclophosphamide

Oseltamivir

Capecitabine

Irinotecan (CPT-11)

SN-38

5-fluorouracil (B62378) (5-FU)

HRP (Horseradish Peroxidase)

CB1954 (Tretazicar)

EP-0152R (this compound)

AmNAH (1-(2-carbamoyl methyl)-1,4-dihydronicotinamide)

Q & A

Q. What statistical methods are critical for analyzing time-dependent responses to this compound in longitudinal studies?

  • Methodological Answer : Apply mixed linear models (MLM) or survival analysis (Kaplan-Meier, Cox regression). Account for censored data and time-varying covariates. Use AIC/BIC for model selection and report effect sizes with 95% confidence intervals .

Ethical and Interdisciplinary Considerations

Q. How should researchers address ethical challenges in designing this compound trials involving vulnerable populations?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development. Engage ethicists and community stakeholders early. Use adaptive trial designs to minimize patient risk while maximizing data utility .

Q. What interdisciplinary approaches enhance translational research on this compound?

  • Methodological Answer : Collaborate with bioengineers for drug delivery optimization (e.g., nanoparticle encapsulation) and clinicians for biomarker validation. Use systems pharmacology to model drug-body networks, integrating pharmacokinetic/dynamic (PK/PD) data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.